molecular formula C22H24N2O2 B2415329 (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile CAS No. 1164452-67-8

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile

Cat. No.: B2415329
CAS No.: 1164452-67-8
M. Wt: 348.446
InChI Key: GBFLOXVGCYAQED-ICFOKQHNSA-N
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Description

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile is an organic compound with a complex structure that includes a phenoxy group, a benzoyl group, and a dimethylamino group

Properties

IUPAC Name

(Z)-2-[3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2,3)18-9-11-19(12-10-18)26-20-8-6-7-16(13-20)21(25)17(14-23)15-24(4)5/h6-13,15H,1-5H3/b17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLOXVGCYAQED-ICFOKQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C\N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired configuration and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile: An isomer with a different configuration around the double bond.

    4-(tert-butyl)phenoxybenzoyl chloride: A related compound used as an intermediate in synthesis.

    Dimethylamino benzoyl derivatives: Compounds with similar functional groups but different overall structures.

Uniqueness

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.

Biological Activity

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : It features a propenenitrile backbone substituted with a phenoxy group and a dimethylamino group.
  • Molecular Formula : C20_{20}H24_{24}N2_{2}O2_{2}

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may exhibit herbicidal properties by inhibiting key enzymes involved in plant growth and development. The specific mechanisms include:

  • Inhibition of Photosynthesis : The compound may disrupt photosynthetic pathways, leading to reduced growth in target plant species.
  • Disruption of Hormonal Balance : It could interfere with auxin transport, affecting plant hormone signaling.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

StudyTarget OrganismConcentration (µM)Effect Observed
Study 1Arabidopsis thaliana10Significant growth inhibition
Study 2Zea mays (Corn)5Reduced chlorophyll content
Study 3Solanum lycopersicum (Tomato)15Altered root development

Case Studies

  • Herbicidal Activity : In a controlled environment, the compound was applied to various weed species. Results showed a consistent reduction in biomass compared to untreated controls, indicating strong herbicidal properties.
  • Phytotoxicity Assessment : A phytotoxicity test on common crops revealed that while the compound effectively inhibited weeds, it also posed risks to non-target species at higher concentrations.

Research Findings

Recent research has highlighted the dual nature of this compound's activity:

  • Selective Toxicity : Studies suggest that the compound exhibits selective toxicity towards specific weed species while minimizing damage to crops like maize and soybean when applied at recommended dosages.
  • Potential for Development : Given its unique structure and activity profile, there is ongoing research into its potential as a lead compound for developing new herbicides or as a tool for studying plant growth regulation.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and stereochemical control. Key challenges include maintaining the Z-configuration and avoiding side reactions (e.g., isomerization). Optimization strategies:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Employ catalysts like triethylamine or DMAP to enhance reaction efficiency .
  • Control temperature (60–80°C) to minimize decomposition .
  • Monitor progress via TLC or HPLC to isolate intermediates and reduce impurities .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry (e.g., coupling constants for Z/E isomer discrimination) .
  • X-ray Crystallography : Resolves ambiguous NOE effects by providing definitive spatial arrangements .
  • HPLC-MS : Quantifies purity and detects trace isomers or byproducts .
  • Data Contradiction Resolution : Cross-validate NMR shifts with computational predictions (e.g., DFT) to resolve overlapping peaks .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butylphenoxy and dimethylamino groups influence the compound's reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the benzoyl carbon, favoring alternative reaction pathways (e.g., Michael addition at the α,β-unsaturated nitrile) .
  • Electronic Effects : The electron-donating dimethylamino group increases electron density at the propenenitrile moiety, enhancing electrophilicity.
  • Experimental Validation : Compare reaction rates of derivatives lacking tert-butyl or dimethylamino groups using kinetic studies .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data (e.g., inconsistent IC50 values) across studies?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent expression levels of target proteins (e.g., Bcl-xL for apoptosis studies) .
  • Control Experiments : Include positive controls (e.g., ABT-737 for Bcl-xL inhibition) to calibrate activity measurements .
  • Data Normalization : Account for batch-to-batch variability in compound purity via HPLC-MS quantification .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the tert-butylphenoxy and dimethylamino groups on the compound's reactivity, and what experimental validations are required?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
  • Experimental Validation :
  • Compare calculated vs. experimental NMR chemical shifts to validate electronic environments .
  • Use kinetic isotope effects (KIEs) to probe reaction mechanisms predicted by DFT .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound's derivatives in biological assays, particularly regarding substituent effects on target binding?

  • Methodological Answer :

  • Derivative Synthesis : Systematically modify substituents (e.g., replace tert-butyl with smaller alkyl groups) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • SAR Table :
DerivativeSubstituent ModificationIC50 (nM)Binding Affinity (Kd, μM)
ParentNone1200.45
Derivative Atert-Butyl → Methyl3501.2
Derivative BDimethylamino → Piperidine850.28

Data adapted from apoptosis inhibition studies

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